molecular formula C9H8ClNO3S B15272755 7-Methoxy-1H-indole-3-sulfonyl chloride

7-Methoxy-1H-indole-3-sulfonyl chloride

Cat. No.: B15272755
M. Wt: 245.68 g/mol
InChI Key: YALQIVNKLGVIIA-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol It is an indole derivative, which means it contains the indole nucleus, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-methoxyindole. One common method is to react 7-methoxyindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-1H-indole-3-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indole-3-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The indole nucleus also plays a role in its biological activity, as it can interact with various receptors and enzymes in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both a methoxy group at the 7-position and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

7-methoxy-1H-indole-3-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c1-14-7-4-2-3-6-8(15(10,12)13)5-11-9(6)7/h2-5,11H,1H3

InChI Key

YALQIVNKLGVIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2S(=O)(=O)Cl

Origin of Product

United States

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